2-(5-Bromopyridin-3-yl)-4-chloropyrimidine
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Overview
Description
2-(5-Bromopyridin-3-yl)-4-chloropyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-yl)-4-chloropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine-3-carbaldehyde and 4-chloropyrimidine.
Condensation Reaction: The aldehyde group of 5-bromopyridine-3-carbaldehyde reacts with the amino group of 4-chloropyrimidine under basic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the desired this compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and chlorine atoms in 2-(5-Bromopyridin-3-yl)-4-chloropyrimidine can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Various substituted pyrimidines and pyridines.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with fewer double bonds or halogen atoms.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-Bromopyridin-3-yl)-4-chloropyrimidine is used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in the development of new ligands for catalysis.
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, it is used to design and synthesize new pharmaceuticals. Its derivatives have shown promise in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and dyes. It is also a key intermediate in the synthesis of various fine chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-3-yl)-4-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate’s access. It can also interact with receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromopyridin-3-yl)-4-methylpyrimidine
- 2-(5-Bromopyridin-3-yl)-4-aminopyrimidine
- 2-(5-Bromopyridin-3-yl)-4-ethoxypyrimidine
Uniqueness
Compared to similar compounds, 2-(5-Bromopyridin-3-yl)-4-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)-4-chloropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN3/c10-7-3-6(4-12-5-7)9-13-2-1-8(11)14-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTNBIGCCUOAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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